methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15449854
Molecular Formula: C24H22N2O5S
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
![methyl (2E)-2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -](/images/structure/VC15449854.png)
Specification
Molecular Formula | C24H22N2O5S |
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Molecular Weight | 450.5 g/mol |
IUPAC Name | methyl (2E)-5-(4-methoxyphenyl)-2-[(3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Standard InChI | InChI=1S/C24H22N2O5S/c1-14-20(23(28)31-4)21(16-8-10-17(29-2)11-9-16)26-22(27)19(32-24(26)25-14)13-15-6-5-7-18(12-15)30-3/h5-13,21H,1-4H3/b19-13+ |
Standard InChI Key | PQWQWSWFSOOKNZ-CPNJWEJPSA-N |
Isomeric SMILES | CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)OC)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Canonical SMILES | CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a thiazolo[3,2-a]pyrimidine backbone, a bicyclic system where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyrimidine ring (a six-membered diazine). Key substituents include:
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A 3-methoxybenzylidene group at position 2, contributing aromatic and electron-donating properties.
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A 4-methoxyphenyl group at position 5, enhancing lipophilicity and potential receptor interactions.
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A methyl ester at position 6, which may influence solubility and metabolic stability.
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A methyl group at position 7, modulating steric effects.
The (2E) configuration indicates the trans geometry of the benzylidene double bond, critical for maintaining planar conjugation within the molecule .
Physicochemical Properties
The compound’s moderate molecular weight and balanced lipophilicity (LogP ~3.2, estimated) suggest potential bioavailability, though experimental data remain unavailable .
Synthesis and Characterization
Synthetic Routes
While no published protocol explicitly details the synthesis of this compound, analogous thiazolo[3,2-a]pyrimidines are typically synthesized via:
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Cyclocondensation Reactions: Combining thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
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Enzyme-Mediated Oxidative Coupling: As demonstrated in recent work using Myceliophthora thermophila laccase to construct similar scaffolds via catechol oxidation and subsequent 1,4-addition .
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Multicomponent Reactions: Leveraging Ugi or Biginelli reactions to assemble the core structure in a single step.
For this compound, a plausible route involves:
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Condensation of 3-methoxybenzaldehyde with a methyl-substituted thiourea precursor.
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Subsequent cyclization with a methoxyphenyl-containing diketone intermediate.
Analytical Characterization
Key techniques for structural elucidation include:
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NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
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High-Resolution Mass Spectrometry (HRMS): For molecular formula verification.
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X-ray Crystallography: To resolve the (2E) configuration and crystal packing (though no data are currently available) .
Substituent Position | Role in Bioactivity |
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3-Methoxybenzylidene | Enhances DNA intercalation |
4-Methoxyphenyl | Improves cell membrane penetration |
Methyl ester | Modulates metabolic stability |
The dual methoxy groups likely enhance solubility and target binding, while the thiazole sulfur may coordinate metal ions in enzymatic active sites .
Comparative Analysis with Analogues
The target compound’s unique substitution pattern may offer improved selectivity compared to analogues, though empirical validation is required .
Challenges and Future Directions
Knowledge Gaps
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No peer-reviewed studies directly investigate this compound’s synthesis, bioactivity, or pharmacokinetics.
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Analytical data (e.g., NMR, HPLC purity) are unavailable in public databases .
Research Priorities
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Synthetic Optimization: Develop scalable routes using green chemistry principles.
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In Vitro Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial profiles.
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Computational Modeling: Predict binding modes against targets like EGFR or tubulin.
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